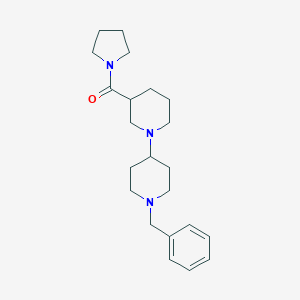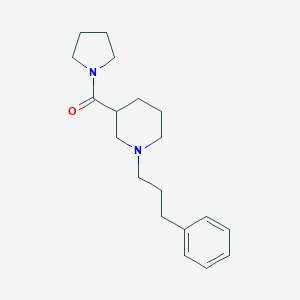
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine, also known as Bemethyl, is a chemical compound belonging to the class of piperidine derivatives. It is a selective norepinephrine reuptake inhibitor (NRI) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine selectively inhibits the reuptake of norepinephrine, leading to an increase in its concentration in the synaptic cleft. This results in enhanced activation of postsynaptic norepinephrine receptors, leading to increased arousal and attention. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has also been shown to have weak affinity for dopamine and serotonin receptors, but its primary mechanism of action is the inhibition of norepinephrine reuptake.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been shown to increase the levels of norepinephrine in the brain, leading to enhanced arousal, attention, and mood. It has also been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood and motivation. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been shown to have a low potential for abuse and addiction, and it does not produce significant side effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has several advantages for lab experiments, including its high selectivity for norepinephrine reuptake inhibition, low potential for abuse and addiction, and lack of significant side effects at therapeutic doses. However, it has several limitations, including its low potency compared to other NRI drugs and its limited efficacy in the treatment of certain disorders such as major depressive disorder.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. One area of research is the development of more potent and selective NRI drugs that can be used in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential use of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine in the treatment of other disorders such as anxiety disorders and post-traumatic stress disorder (PTSD). Additionally, the mechanisms underlying the effects of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine on neurotransmitter systems in the brain need to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine can be synthesized by reacting N-benzylpiperidin-4-amine with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then methylated using methyl iodide to obtain N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. The synthesis method has been optimized to yield high purity and yield of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the levels of norepinephrine in the brain, which is involved in the regulation of mood, attention, and arousal. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Propiedades
Fórmula molecular |
C19H25N3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-21(15-17-6-3-2-4-7-17)19-9-12-22(13-10-19)16-18-8-5-11-20-14-18/h2-8,11,14,19H,9-10,12-13,15-16H2,1H3 |
Clave InChI |
JAFGXYZWVXABRL-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3 |
SMILES canónico |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)